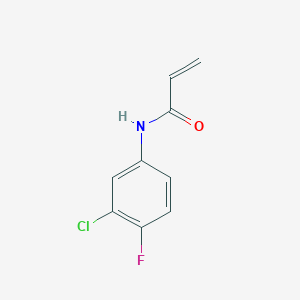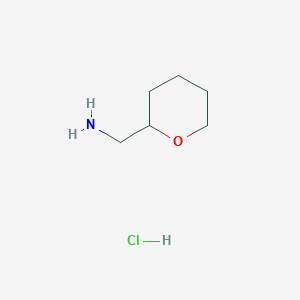![molecular formula C12H11N3O4S B1386491 [5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid CAS No. 1086380-58-6](/img/structure/B1386491.png)
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid
Descripción general
Descripción
[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid is a useful research compound. Its molecular formula is C12H11N3O4S and its molecular weight is 293.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The presence of sulfur and nitrogen atoms in the molecule makes it susceptible to oxidation, potentially forming sulfoxides or sulfonic acids.
Reduction: : Reduction reactions can modify the pyridine or oxadiazole rings, altering the compound's electronic properties.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyridine ring and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide or peracids, typically under acidic conditions.
Reduction: : Metal hydrides like sodium borohydride or catalytic hydrogenation are standard methods.
Substitution: : Halogenating agents, acids, bases, and nucleophiles are frequently used, depending on the desired transformation.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Reduced pyridine or oxadiazole derivatives.
Substitution: : Functionalized derivatives with varied substituents.
Scientific Research Applications: : The diverse structural elements of "[5-[2-(Allylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid" lend it to several research applications:
Chemistry: : Used as a building block in organic synthesis for creating complex molecules.
Biology: : Potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: : Application in the development of new materials, including polymers and dyes, due to its stable heterocyclic core.
Mechanism of Action: : The compound's mechanism of action is largely dictated by its molecular architecture:
Molecular Targets and Pathways
Interaction with enzymes and receptors, influencing biological pathways.
The oxadiazole ring can form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity.
The allylthio group may participate in redox reactions, affecting cellular oxidative stress levels.
Pathways
Modulation of signal transduction pathways and metabolic processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds: : While "this compound" shares similarities with other pyridine- and oxadiazole-containing compounds, it stands out due to the unique combination of functional groups:
Uniqueness
The specific arrangement of allylthio, pyridin-3-yl, and oxadiazol-3(2H)-yl groups provides a distinctive reactivity profile.
The potential for multiple types of chemical reactions enhances its versatility in research and industrial applications.
List of Similar Compounds
[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazole: : Lacks the acetic acid group, altering its reactivity.
[5-(2-Methylthio)pyridin-3-yl]-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid: : Similar structure with a methylthio group instead of an allylthio group.
Pyridin-3-yl]-2-oxo-1,3,4-oxadiazol derivatives: : Various substitutions on the pyridine or oxadiazole rings, impacting their chemical behavior and application scope.
To sum up, "this compound" is a compound of great interest due to its versatile synthetic pathways, reactivity, and applications across various scientific fields.
Propiedades
IUPAC Name |
2-[2-oxo-5-(2-prop-2-enylsulfanylpyridin-3-yl)-1,3,4-oxadiazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-2-6-20-11-8(4-3-5-13-11)10-14-15(7-9(16)17)12(18)19-10/h2-5H,1,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQMHMPHZSNKCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C=CC=N1)C2=NN(C(=O)O2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B1386411.png)

![{[1-(3-Thienylmethyl)piperidin-4-yl]methyl}amine](/img/structure/B1386414.png)



![6-Azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B1386422.png)
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1386423.png)
![5-(tert-butyl) 3-ethyl 4,6-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1386425.png)

![2-[4-(2-Hydroxyethyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B1386427.png)


